
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as NSC 745887, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment.
Mecanismo De Acción
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887 exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound also inhibits the activity of histone deacetylases, which are enzymes that play a role in cancer cell proliferation. Additionally, N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887 has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887 has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the activity of histone deacetylases and the Akt pathway. Additionally, N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887 has been shown to induce cell cycle arrest in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for cancer research. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887. One area of research could involve investigating the potential of this compound as a combination therapy with other anti-cancer drugs. Additionally, further studies could be conducted to determine the optimal dosage and administration of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887 for cancer treatment. Another area of research could involve investigating the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders.
Métodos De Síntesis
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887 can be synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride to obtain 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine. The second step involves the reaction of this compound with phenylsulfonyl chloride and acetic anhydride to obtain N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887.
Aplicaciones Científicas De Investigación
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide 745887 has shown potential applications in cancer treatment due to its ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell proliferation.
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O7S3/c21-15(11-29(24,25)13-4-2-1-3-5-13)19-17-18-10-16(28-17)30(26,27)14-8-6-12(7-9-14)20(22)23/h1-10H,11H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKDCMXGHQKJJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

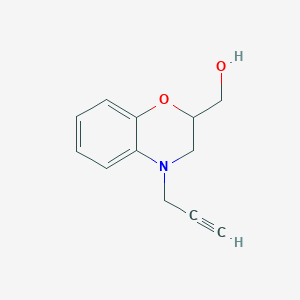
![2-[(1-Cyclobutylaziridin-2-yl)methoxy]-N-cyclopropylbenzamide](/img/structure/B2615972.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B2615973.png)
![(3-Fluorophenyl){6-[(2-furylmethyl)amino]-1-phenylpyrazolo[4,5-e]pyrimidin-4-y l}amine](/img/structure/B2615974.png)
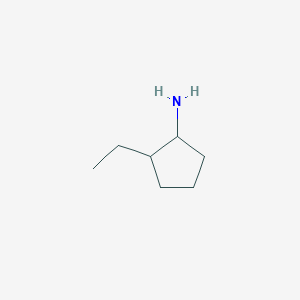
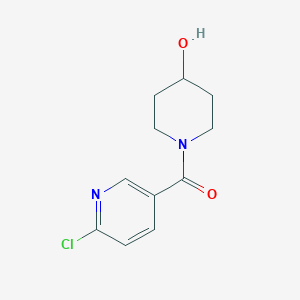
![5-bromo-N-{2-[butyl(ethyl)amino]ethyl}-1-(cyclopropylcarbonyl)indoline-6-sulfonamide](/img/structure/B2615978.png)
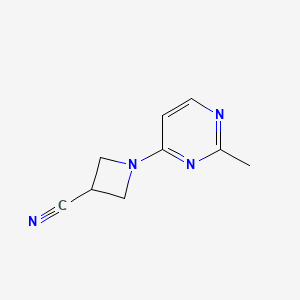
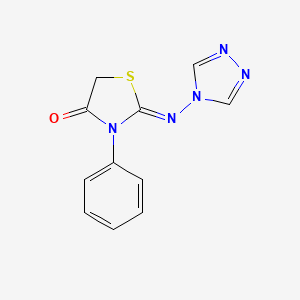
![1-(2,4-dichlorophenyl)-3-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2615982.png)
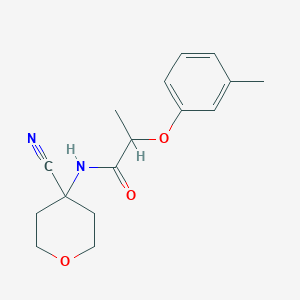
![2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2615984.png)
![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/no-structure.png)
